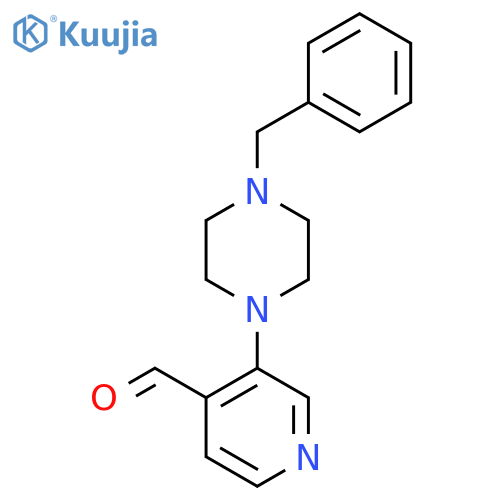

Cas no 1779121-65-1 (3-(4-Benzylpiperazin-1-yl)isonicotinaldehyde)

1779121-65-1 structure

商品名:3-(4-Benzylpiperazin-1-yl)isonicotinaldehyde

CAS番号:1779121-65-1

MF:C17H19N3O

メガワット:281.352263689041

CID:4704696

3-(4-Benzylpiperazin-1-yl)isonicotinaldehyde 化学的及び物理的性質

名前と識別子

-

- 3-(4-benzylpiperazin-1-yl)isonicotinaldehyde

- 3-(4-Benzylpiperazin-1-yl)isonicotinaldehyde

-

- インチ: 1S/C17H19N3O/c21-14-16-6-7-18-12-17(16)20-10-8-19(9-11-20)13-15-4-2-1-3-5-15/h1-7,12,14H,8-11,13H2

- InChIKey: XUEUNMGHYFRSBT-UHFFFAOYSA-N

- ほほえんだ: O=CC1C=CN=CC=1N1CCN(CC2C=CC=CC=2)CC1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 21

- 回転可能化学結合数: 4

- 複雑さ: 322

- トポロジー分子極性表面積: 36.4

3-(4-Benzylpiperazin-1-yl)isonicotinaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM511170-1g |

3-(4-Benzylpiperazin-1-yl)isonicotinaldehyde |

1779121-65-1 | 98% | 1g |

$753 | 2022-09-02 |

3-(4-Benzylpiperazin-1-yl)isonicotinaldehyde 関連文献

-

Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901

-

Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181

-

Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092

-

Oliver D. John Food Funct., 2020,11, 6946-6960

-

Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978

1779121-65-1 (3-(4-Benzylpiperazin-1-yl)isonicotinaldehyde) 関連製品

- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)

- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)

- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)

- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)

- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)

- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)

- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)

- 2230780-65-9(IL-17A antagonist 3)

- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)

- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1779121-65-1)3-(4-Benzylpiperazin-1-yl)isonicotinaldehyde

清らかである:99%

はかる:1g

価格 ($):691